1,4-Bis(trimethoxysilyl)benzene

Hierarchically Porous Silica Monolithic HPLC Columns Mesopore Engineering

1,4-Bis(trimethoxysilyl)benzene (CAS 90162-40-6, C12H22O6Si2, MW 318.47 g/mol) is a bifunctional organosilane featuring a rigid 1,4-phenylene bridge flanked by two trimethoxysilyl groups. The compound is typically supplied as a liquid with 95% purity and a shelf life of 3 years under recommended storage conditions.

Molecular Formula C12H22O6Si2
Molecular Weight 318.47 g/mol
CAS No. 90162-40-6
Cat. No. B3068880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(trimethoxysilyl)benzene
CAS90162-40-6
Molecular FormulaC12H22O6Si2
Molecular Weight318.47 g/mol
Structural Identifiers
SMILESCO[Si](C1=CC=C(C=C1)[Si](OC)(OC)OC)(OC)OC
InChIInChI=1S/C12H22O6Si2/c1-13-19(14-2,15-3)11-7-9-12(10-8-11)20(16-4,17-5)18-6/h7-10H,1-6H3
InChIKeyYIRZROVNUPFFNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(trimethoxysilyl)benzene (CAS 90162-40-6): Sourcing and Technical Baseline for Bridged Organosilica Precursors


1,4-Bis(trimethoxysilyl)benzene (CAS 90162-40-6, C12H22O6Si2, MW 318.47 g/mol) is a bifunctional organosilane featuring a rigid 1,4-phenylene bridge flanked by two trimethoxysilyl groups . The compound is typically supplied as a liquid with 95% purity and a shelf life of 3 years under recommended storage conditions . Its molecular architecture enables covalent incorporation of aromatic moieties into siloxane networks via sol-gel hydrolysis and condensation, producing bridged polysilsesquioxanes with tailored porosity, surface polarity, and thermal stability [1].

Why 1,4-Bis(trimethoxysilyl)benzene Cannot Be Interchanged with Ortho/Meta Isomers or Aliphatic-Bridged Analogs


Substituting 1,4-bis(trimethoxysilyl)benzene with its ortho- or meta-isomers, or with flexible aliphatic-bridged analogs (e.g., 1,4-bis(trimethoxysilylethyl)benzene), fundamentally alters the final hybrid material's pore architecture, surface chemistry, and catalytic performance. The para-substitution geometry enforces a rigid, linear bridging unit that directs mesostructure formation during sol-gel processing, resulting in systematically different mesopore diameters and surface polarities compared to the bent ortho- and meta-isomers [1]. Furthermore, the aromatic 1,4-phenylene bridge imparts thermal robustness required for template removal by calcination, which aliphatic-bridged compounds cannot match without structural collapse [2].

Quantitative Differentiation of 1,4-Bis(trimethoxysilyl)benzene vs. Isomeric and Aliphatic Analogs


Para-Isomer Delivers 27% Smaller Mesopores than Ortho-Isomer in Silica Monoliths

In a direct head-to-head comparison of ortho-, meta-, and para-isomers of bis(trimethoxysilyl)benzene used to prepare macro-/mesoporous silica monoliths, the para-isomer (1,4-BTMB) consistently produced the smallest average mesopore diameter: 7.7 nm, compared to 9.5–9.7 nm for meta-BTMB and 10.4 nm for ortho-BTMB [1]. This represents a ~27% reduction in mesopore size relative to the ortho-isomer.

Hierarchically Porous Silica Monolithic HPLC Columns Mesopore Engineering

Para-Isomer Achieves High BET Surface Area (520–590 m²/g) Comparable to Pure SiO₂ Monoliths

Monoliths prepared using para-BTMB (5–10 wt% relative to TMOS) exhibited BET surface areas ranging from 520 to 590 m²/g, which are nearly identical to those of pure SiO₂ monoliths prepared under identical conditions [1]. In contrast, ortho-BTMB-derived monoliths showed systematically lower BET surface areas (400–460 m²/g), representing a ~20–25% reduction compared to the para-isomer.

Bridged Polysilsesquioxanes Surface Area Adsorption

Reduced Mesopore Surface Polarity: DBM Contact Angle Increases from ~10° (SiO₂) to ~30° (Para-BTMB)

Dibromomethane (DBM) physisorption analysis revealed that monoliths prepared with para-BTMB exhibit a significantly higher DBM contact angle (~30°) compared to pure SiO₂ monoliths (~10°), indicating a pronounced reduction in mesopore surface polarity due to the incorporated phenylene moieties [1]. This quantitative shift in surface chemistry is not achievable with pure SiO₂ precursors.

Surface Polarity Hydrophobic Coatings Chromatographic Stationary Phases

Thermal Stability Enables Template Removal by Calcination at 330 °C

The aromatic 1,4-phenylene bridge imparts sufficient thermal stability to withstand calcination at 330 °C for 10 hours, a necessary step for removing organic templates (e.g., PEG) to generate mesoporosity [1]. In contrast, flexible aliphatic-bridged analogs (e.g., 1,4-bis(trimethoxysilylethyl)benzene) are prone to redistribution and Si–O–Si bond cleavage under identical thermal aging conditions, as evidenced by ²⁹Si CP MAS NMR [2].

Thermal Stability Template Removal Porous Silica

High-Value Application Scenarios for 1,4-Bis(trimethoxysilyl)benzene


Fabrication of Hierarchically Porous Silica Monoliths for HPLC Stationary Phases

The para-isomer's ability to produce monoliths with 7.5 nm mesopores, BET surface areas exceeding 560 m²/g, and a DBM contact angle of ~30° makes it the isomer of choice for reversed-phase HPLC columns requiring both high permeability and hydrophobic analyte retention [1].

Synthesis of Bridged Polysilsesquioxane Supports for Heterogeneous Asymmetric Catalysis

Co-hydrolysis of chiral Rh-diphosphine complexes with 1,4-bis(trimethoxysilyl)benzene yields heterogeneous catalysts that deliver enantioselectivities slightly higher than homogeneous counterparts, while avoiding the significant selectivity loss observed with silica-grafted or TEOS-only systems [2].

Improving Dispersibility of Modified Silica Powders in PDMS Matrices

As a coupling agent, 1,4-bis(trimethoxysilyl)benzene enhances adhesion between modified silica powders and polydimethylsiloxane (PDMS) matrices, addressing a critical formulation challenge in silicone-based composites and coatings .

Preparation of Periodic Mesoporous Organosilicas (PMOs) with Phenylene Walls

The compound serves as a direct precursor to phenylene-bridged PMOs, which exhibit crystal-like pore wall organization and tunable hydrophobicity, enabling applications in selective adsorption and molecular separation [3].

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